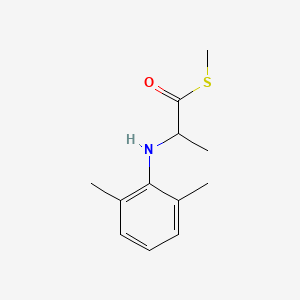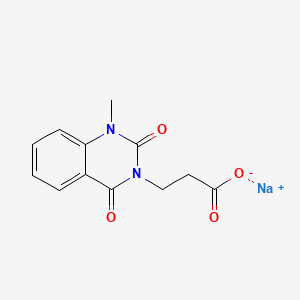
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of quinazoline derivatives to yield 1,2,3,4-tetrahydroquinazoline . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include different quinazoline derivatives with varying functional groups and oxidation states, which can be further utilized in various applications.
科学的研究の応用
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydro structure and diverse biological activities.
Quinazoline Derivatives: Various quinazoline derivatives with different functional groups and biological activities.
Uniqueness
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
63717-01-1 |
|---|---|
分子式 |
C12H11N2NaO4 |
分子量 |
270.22 g/mol |
IUPAC名 |
sodium;3-(1-methyl-2,4-dioxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O4.Na/c1-13-9-5-3-2-4-8(9)11(17)14(12(13)18)7-6-10(15)16;/h2-5H,6-7H2,1H3,(H,15,16);/q;+1/p-1 |
InChIキー |
CZDBLBODEYKMNV-UHFFFAOYSA-M |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


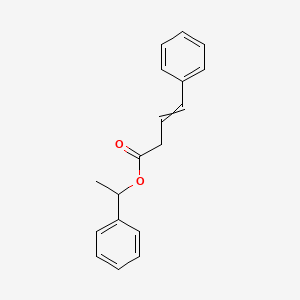
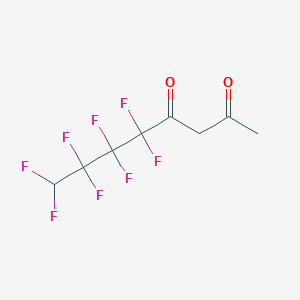

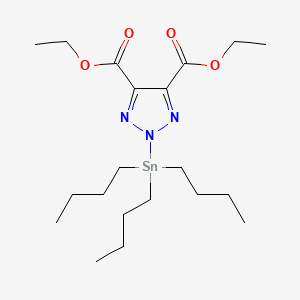
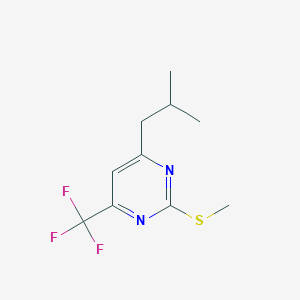
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)

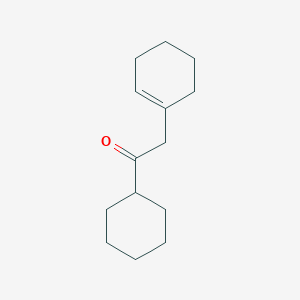
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
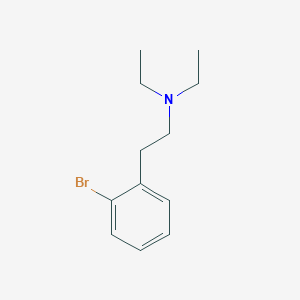
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
